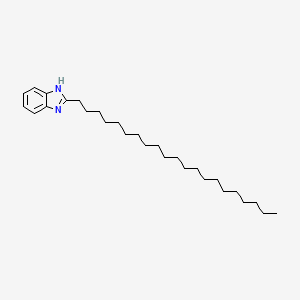

2-Henicosyl-1h-benzimidazole

Description

2-Henicosyl-1H-benzimidazole is a 2-substituted benzimidazole derivative characterized by a long alkyl chain (henicosyl: C21H43) attached to the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds comprising fused benzene and imidazole rings. Their structural resemblance to nucleotides enables interactions with biological targets, making them pivotal in medicinal chemistry . The substitution at the 2-position significantly influences physicochemical and biological properties.

Properties

CAS No. |

5805-28-7 |

|---|---|

Molecular Formula |

C28H48N2 |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

2-henicosyl-1H-benzimidazole |

InChI |

InChI=1S/C28H48N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-28-29-26-23-21-22-24-27(26)30-28/h21-24H,2-20,25H2,1H3,(H,29,30) |

InChI Key |

SFZYGITYRVDSJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzimidazole derivatives, including 2-Henicosyl-1h-benzimidazole, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:

Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.

Reaction with Carbon Disulfide in Alkaline Alcoholic Solution: This method uses carbon disulfide in an alkaline alcoholic solution to produce benzimidazole derivatives.

Reaction with Aromatic or Aliphatic Aldehydes: Benzimidazoles can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.

Chemical Reactions Analysis

2-Henicosyl-1h-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

2-Henicosyl-1h-benzimidazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential antimicrobial and antiparasitic activities.

Medicine: It is being explored for its potential anticancer properties.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Henicosyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, it may inhibit the activity of certain enzymes involved in cell proliferation . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key 2-Substituted Benzimidazoles

*Calculated based on benzimidazole core (C7H6N2) + C21H43.

Key Observations :

- Lipophilicity : The henicosyl chain drastically increases hydrophobicity compared to aryl or smaller alkyl substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Thermal Stability : Aryl-substituted derivatives (e.g., 4-methoxyphenyl, 4-chlorophenyl) exhibit higher melting points (>230°C) due to planar aromatic stacking, whereas long alkyl chains may reduce crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.